1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea
Description
Properties
IUPAC Name |
1-(6-chloro-1,3-benzothiazol-2-yl)-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-9-3-2-4-11(7-9)17-14(20)19-15-18-12-6-5-10(16)8-13(12)21-15/h2-8H,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZACTFUJXVGYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea typically involves the reaction of 6-chlorobenzo[d]thiazole-2-amine with m-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Biological Activities
The compound exhibits a wide range of biological activities, making it a candidate for drug development. Notably, it has shown:
- Antibacterial Properties : Various studies have evaluated the antibacterial efficacy of compounds similar to 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea. For instance, compounds derived from benzothiazole and thiourea have been tested against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were found to be effective at concentrations ranging from 12.5 to 100 μg/mL .
- Antifungal Activity : The compound has also been tested for antifungal properties, showing moderate to good inhibition against several fungal strains, including Candida albicans and Aspergillus niger at similar concentrations .
- Anticancer Potential : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung adenocarcinoma). For example, certain derivatives showed IC50 values in the range of 2.74–15.36 µM, indicating potent anticancer effects .
Case Study 1: Antibacterial Activity Assessment
In a study assessing the antibacterial properties of synthesized ureas, including 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea, researchers found that several derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The efficacy was measured using the serial plate dilution method, establishing a clear relationship between structural modifications and antibacterial potency .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of this compound against various cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells. This study highlighted the importance of structural modifications in enhancing therapeutic efficacy while reducing toxicity .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to interact with enzymes and receptors in biological systems, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its antimicrobial or anticancer properties .
Comparison with Similar Compounds
1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea can be compared with other benzothiazole derivatives, such as:
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Known for its anticancer activity and ability to induce cell cycle arrest.
N-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Exhibits antimicrobial properties against various bacterial and fungal strains.
The uniqueness of 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea lies in its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea is a benzothiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Synthesis
The synthesis of 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea typically involves the reaction of 6-chlorobenzo[d]thiazole-2-amine with m-tolyl isocyanate. This reaction is generally conducted in organic solvents such as dichloromethane or toluene under reflux conditions. The resulting compound can be purified through recrystallization or column chromatography to achieve high purity .
Antimicrobial Activity
Benzothiazole derivatives, including 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea, have demonstrated significant antimicrobial properties. Studies show that related compounds exhibit activity against various bacterial and fungal strains. For instance, certain derivatives have been tested for their minimal inhibitory concentration (MIC), revealing effective antibacterial and antifungal activities .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6-Thiocyanate-β-bromo-propionyl UBT | 50 | Various bacteria |
| N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas | 200 | Gram-positive and Gram-negative bacteria |
Anticancer Activity
Research has indicated that benzothiazole derivatives possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For example, compounds structurally similar to 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A (similar structure) | 0.004 | T-cell proliferation |
| Compound B (related derivative) | 17.94 | U937 cells |
The mechanism of action for 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea involves its interaction with specific molecular targets within cells. Benzothiazole derivatives are known to inhibit key enzymes and modulate receptor activities that are critical for cell survival and proliferation. For instance, some studies have highlighted their role as inhibitors of protein kinases involved in cancer progression .
Case Studies
Several studies have explored the biological activities of benzothiazole derivatives:
- Study on Antimicrobial Activities : A series of urea derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens. Results indicated that certain modifications to the benzothiazole structure significantly enhanced activity against resistant strains .
- Anticancer Screening : In vitro studies demonstrated that specific derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Q. How to integrate experimental and computational data for mechanistic insights?
- Methodological Answer : Combine kinetic isotope effects (experimental) with DFT-calculated transition states to elucidate mechanisms. For example, deuterium labeling at reactive sites (e.g., urea NH groups) can confirm proton transfer steps. Overlay experimental kinetic data with computed energy profiles to validate proposed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
